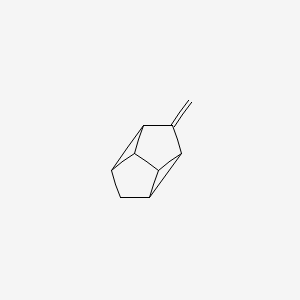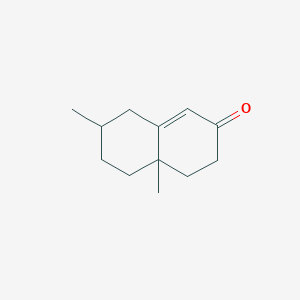
3,5-Dithiophen-2-yl-1,2,4-selenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dithiophen-2-yl-1,2,4-selenadiazole is a heterocyclic compound that contains selenium, sulfur, and nitrogen atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dithiophen-2-yl-1,2,4-selenadiazole typically involves the reaction of 2-thiopheneselenenyl chloride with hydrazine hydrate, followed by cyclization to form the selenadiazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as molecular iodine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dithiophen-2-yl-1,2,4-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Wissenschaftliche Forschungsanwendungen
3,5-Dithiophen-2-yl-1,2,4-selenadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Wirkmechanismus
The mechanism of action of 3,5-Dithiophen-2-yl-1,2,4-selenadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Selenadiazole,3,5-diphenyl-: Another selenadiazole derivative with different substituents on the selenadiazole ring.
1,3,4-Selenadiazole derivatives: Compounds with similar selenadiazole rings but different substitution patterns.
Uniqueness
3,5-Dithiophen-2-yl-1,2,4-selenadiazole is unique due to the presence of thiophene rings, which impart distinct electronic properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and materials science .
Eigenschaften
CAS-Nummer |
68723-63-7 |
|---|---|
Molekularformel |
C10H6N2S2Se |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
3,5-dithiophen-2-yl-1,2,4-selenadiazole |
InChI |
InChI=1S/C10H6N2S2Se/c1-3-7(13-5-1)9-11-10(15-12-9)8-4-2-6-14-8/h1-6H |
InChI-Schlüssel |
SCRBGTDBVPUEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=N[Se]C(=N2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)




![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)





